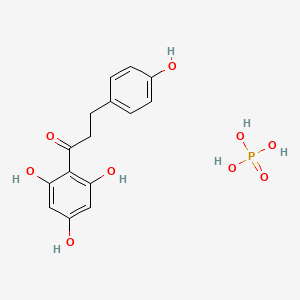
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is a polyionic polyester of phosphoric acid and the dihydrochalcone phloretin. It is known for its ability to inhibit the action of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound has been studied for its potential therapeutic applications, particularly in the regulation of thyroid hormone secretion and its anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is synthesized through the polymerization of phloretin with phosphoric acid. The reaction typically involves the esterification of phloretin with phosphoric acid under controlled conditions to form the polyionic polyester. The process requires precise temperature control and the use of catalysts to ensure the formation of the desired polymer .
Industrial Production Methods: Industrial production of polyphloretin phosphate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the production of high-quality polyphloretin phosphate suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the polymer, altering its properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, enhancing its reactivity and functionality
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Studied for its unique polymeric properties and potential applications in material science .
Biology:
- Investigated for its role in inhibiting prostaglandin action, which has implications in inflammation and pain management .
Medicine:
- Explored for its potential in regulating thyroid hormone secretion and treating conditions like Graves’ disease .
- Studied for its anti-inflammatory properties and potential use in treating inflammatory diseases .
Industry:
Mecanismo De Acción
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid exerts its effects primarily by inhibiting the action of prostaglandins. It interferes with the binding of prostaglandins to their receptors, thereby blocking their biological effects. This inhibition can reduce inflammation, pain, and other prostaglandin-mediated responses . Additionally, polyphloretin phosphate has been shown to inhibit the action of thyroid-stimulating hormone (TSH) at its receptor site, which can regulate thyroid hormone secretion .
Comparación Con Compuestos Similares
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid is unique in its ability to inhibit prostaglandin action. Similar compounds include:
Di-4-phloretin phosphate: Another derivative of phloretin that inhibits cyclic AMP accumulation.
4-phloretin phosphate: A related compound with similar inhibitory effects on prostaglandin action.
Phloretin: The parent compound, which also has inhibitory effects but is less potent than its phosphorylated derivatives
This compound stands out due to its higher potency and broader range of applications in scientific research and medicine.
Propiedades
Número CAS |
9014-72-6 |
|---|---|
Fórmula molecular |
C15H17O9P |
Peso molecular |
372.26 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one;phosphoric acid |
InChI |
InChI=1S/C15H14O5.H3O4P/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20;1-5(2,3)4/h1-2,4-5,7-8,16-17,19-20H,3,6H2;(H3,1,2,3,4) |
Clave InChI |
RLMSQWIGQNTPCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
SMILES canónico |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O.OP(=O)(O)O |
Key on ui other cas no. |
9014-72-6 |
Sinónimos |
Phosphate, Polyphloretin Polyphloretin Phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





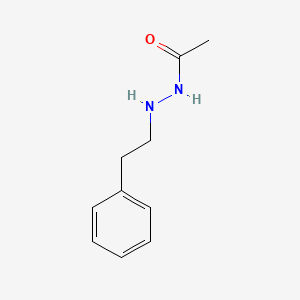
![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)
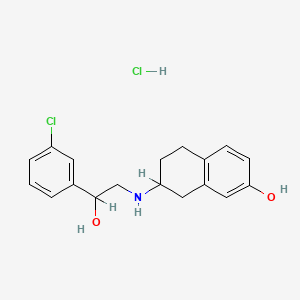
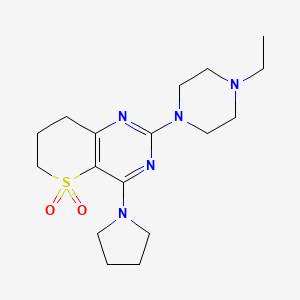



![[4-Cyano-5-methyl-4-(3,4,5-trimethoxyphenyl)hexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium](/img/structure/B1216778.png)
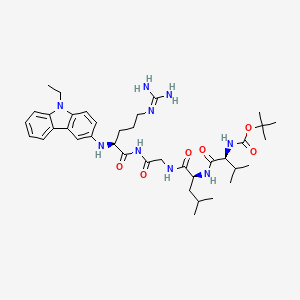
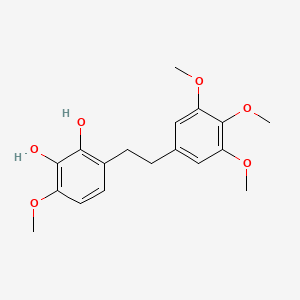
![5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1216783.png)
